![molecular formula C18H15NO3S2 B3008599 (Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 849020-49-1](/img/structure/B3008599.png)
(Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H15NO3S2 and its molecular weight is 357.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound has been investigated for its role in plant chemical defense. Researchers found that controlled hydroxylation of diterpenoids, including this compound, allows plants to defend themselves without causing autotoxicity (self-harm). Specifically, in wild tobacco (Nicotiana attenuata), silencing two cytochrome P450 enzymes involved in diterpene biosynthesis led to severe autotoxic symptoms. These symptoms resulted from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. By regulating metabolic modifications, tobacco plants avoid self-toxicity and gain herbivore defense .
- The compound’s aromatic structure makes it interesting for fluorescent studies. Tetraphenylethene (TPE) derivatives, including similar structures, exhibit aggregation-induced emission (AIE) properties. However, separating mixtures of E/Z isomers of these compounds is challenging. Researchers have synthesized aromatic-substituted TPE derivatives and successfully separated their E/Z isomers using column chromatography. These isomers exhibit different fluorescent behaviors, including AIE and mechanochromic effects. Understanding their structure–property relationships can aid in designing functional materials with potential applications .
- Boronic acids and their esters, including similar structures, are considered for drug design and drug delivery devices. These compounds can act as boron carriers suitable for neutron capture therapy. However, their stability in water remains a challenge. Investigating the hydrolysis susceptibility of compounds like this one is crucial for optimizing their use in medical applications .
Plant Chemical Defense
Fluorescent Properties and Isomer Separation
Drug Design and Delivery
properties
IUPAC Name |
(5Z)-3-(2-ethoxyphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-2-21-15-10-4-3-9-14(15)19-17(20)16(24-18(19)23)11-5-7-13-8-6-12-22-13/h3-12H,2H2,1H3/b7-5+,16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFHUNNTWBTLOA-PFKGSKDKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one |
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